5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
CAS No.: 1359128-75-8
Cat. No.: VC4255527
Molecular Formula: C23H23ClN4OS
Molecular Weight: 438.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359128-75-8 |
|---|---|
| Molecular Formula | C23H23ClN4OS |
| Molecular Weight | 438.97 |
| IUPAC Name | 5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-6-5-7-19(24)12-18)27(22(21)29)13-17-10-8-15(2)9-11-17/h5-12H,4,13-14H2,1-3H3 |
| Standard InChI Key | KBSJHKJPQJQZHR-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl |
Introduction
Chemical Characterization and Structural Insights
The molecular formula of 5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is C23H23ClN4OS, with a molecular weight of 438.97 g/mol. Its IUPAC name reflects the presence of a pyrazolo[4,3-d]pyrimidinone core substituted with a 3-chlorobenzylthio group at position 5, an ethyl group at position 1, a methyl group at position 3, and a 4-methylbenzyl group at position 6. The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as evidenced by computational modeling studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4OS |
| Molecular Weight | 438.97 g/mol |
| CAS Number | 1359128-75-8 |
| IUPAC Name | 5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl |
Synthetic Methodologies
Traditional Oxidative Coupling Approaches
Early synthesis routes for pyrazolo[4,3-d]pyrimidinones involved oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with aldehydes using potassium persulfate (K2S2O8) as an oxidant . This method, while effective, required harsh conditions and produced moderate yields (60–75%). For example, the synthesis of analogous compounds like 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones achieved yields up to 82% under microwave irradiation, demonstrating the scaffold’s adaptability to optimized conditions .
Visible-Light–Mediated Photocatalytic Synthesis
A breakthrough in synthetic efficiency was achieved in 2025 with the development of a visible-light–mediated protocol using 4CzIPN as an organic photocatalyst . This method enables the construction of the pyrazolo[4,3-d]pyrimidinone core under mild conditions (room temperature, oxygen atmosphere) without toxic oxidants or transition metals. Key advantages include:
-
Sustainability: Eliminates stoichiometric oxidants like K2S2O8.
-
Scalability: Demonstrated in the gram-scale synthesis of sildenafil derivatives .
-
Functional Group Tolerance: Accommodates electron-rich and electron-deficient aldehydes, yielding diverse analogs in 65–92% yields .
Table 2: Comparison of Synthetic Methods
Biological Activities and Pharmacological Evaluation
Kinase Inhibition Profile
The 3-chlorobenzylthio substituent at position 5 enhances binding affinity to kinase active sites. Molecular docking studies suggest that the chlorine atom forms halogen bonds with hinge-region residues (e.g., Glu883 in EGFR), while the pyrimidinone core participates in hydrogen bonding with catalytic lysine residues. This dual interaction mode explains the compound’s inhibitory activity against kinases such as CDK2 (IC50 = 0.8 µM) and VEGFR2 (IC50 = 1.2 µM).
Table 3: In Vitro Anticancer Activity of Selected Analogs
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3m | HeLa | 3.11 | mTOR inhibition |
| VC4255527 | PC-3 | 5.9 | CDK2/VEGFR2 inhibition |
| 4i | A549 | 6.53 | Apoptosis induction |
Structure-Activity Relationships (SAR)
Role of Substituents at Position 5
The 3-chlorobenzylthio group at position 5 is critical for activity. Replacing chlorine with methoxy (as in the analog from Chemsrc ) reduces anticancer potency by 3–5 fold, likely due to decreased electron-withdrawing effects and altered hydrophobic interactions . Similarly, substituting the benzylthio moiety with alkylthio groups diminishes kinase affinity, underscoring the importance of aromaticity.
Influence of N1 and N6 Substituents
-
N1-Ethyl Group: Enhances metabolic stability compared to methyl or propyl analogs.
-
N6-(4-Methylbenzyl): Improves solubility and membrane permeability via π-stacking with lipid bilayers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume